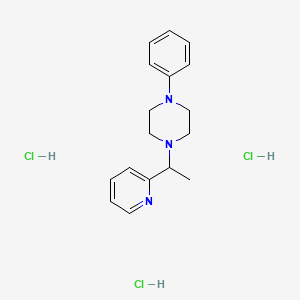

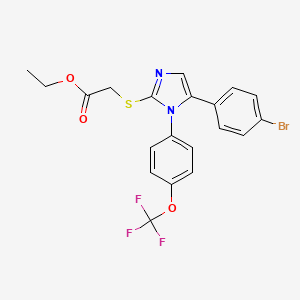

![molecular formula C16H17N3O4 B2855005 Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 477845-47-9](/img/structure/B2855005.png)

Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate” is a complex organic compound. It is a derivative of pyrazolo[1,5-a]pyrazine, a nitrogen-containing heterocyclic compound . This compound contains a pyrrole ring and a pyrazine ring . It is an important derivative of a corresponding biheteroaromatic system due to its role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation, catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The molecular structure of this compound is complex, containing a pyrrole ring and a pyrazine ring . The exact structure would require more specific information or advanced analytical techniques to determine.科学的研究の応用

Medicinal Chemistry: c-Met Inhibition

This compound has shown potential in medicinal chemistry, particularly as an inhibitor of the c-Met protein kinase. c-Met is a receptor tyrosine kinase that plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors targeting c-Met can be effective in treating various types of cancers. The structure of Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is similar to that of clinical candidates like Savolitinib, which are known for their potent c-Met inhibitory activity .

Neuropharmacology: GABA A Modulation

In neuropharmacology, this compound has been associated with modulating the activity of GABA A receptors. These receptors are a class of GABAergic receptors responsible for mediating the majority of the inhibitory neurotransmission in the brain. Modulators of GABA A receptors are used to treat conditions such as anxiety, insomnia, and epilepsy. The compound’s relevance in this field stems from its structural similarity to known GABA A allosteric modulators .

Polymer Chemistry: Solar Cell Applications

The compound’s structural units have been incorporated into polymers used in solar cells. These polymers are designed to improve the efficiency of solar cells by enhancing light absorption and charge transport properties. The inclusion of such heterocyclic compounds in the polymer backbone can lead to better performance and stability of solar energy devices .

Fluorescent Probes

Heterocycles like Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate are often used as fluorescent probes due to their photophysical properties. These compounds can be excited at specific wavelengths to emit fluorescence, which can be used to track biological processes or detect the presence of various analytes in bioimaging and diagnostics .

BACE-1 Inhibition

BACE-1, or beta-secretase 1, is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Inhibitors of BACE-1 can potentially reduce the formation of beta-amyloid plaques and slow the progression of Alzheimer’s. The compound has shown BACE-1 inhibitory activity, making it a candidate for further research in Alzheimer’s disease treatment .

Antimicrobial Activity

Compounds with pyrazine structures have been studied for their antimicrobial properties. They can act against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The specific compound we are discussing may have applications in this field, although further research is needed to determine its efficacy and safety .

将来の方向性

作用機序

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have been found to interact with a variety of targets, including vasopressin and fibrinogen receptors, glutamate receptors glun2a and mglur5, and enzymes such as hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 .

Mode of Action

It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The compound’s interaction with its targets likely involves binding to the active site, leading to changes in the target’s function.

Biochemical Pathways

These could include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given the range of biological activities associated with pyrrolopyrazine derivatives . These effects could include inhibition of microbial growth, reduction of inflammation, prevention of viral replication, inhibition of fungal growth, reduction of oxidative stress, inhibition of tumor growth, and inhibition of kinase activity .

特性

IUPAC Name |

methyl 5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-12-5-3-11(4-6-12)10-18-7-8-19-14(15(18)20)9-13(17-19)16(21)23-2/h3-6,9H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUBJTURBDOVDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)OC)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

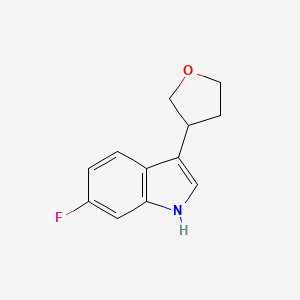

![1-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2854922.png)

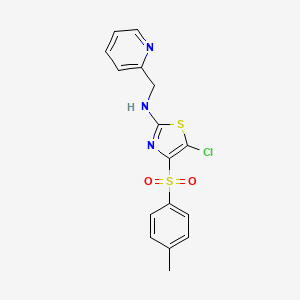

![(4-Formyl-2-methoxyphenyl) 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2854923.png)

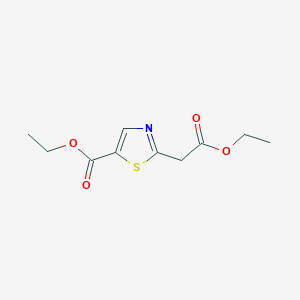

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2854926.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2854927.png)

![methyl 1-methyl-5,6-diphenyl-2-(trichloromethyl)-1H,2H,3H,5H-4lambda4-[1,2,4]thiadiazolo[5,1-e][1,2,4]thiadiazole-3-carboxylate](/img/structure/B2854931.png)

![6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine](/img/structure/B2854935.png)

![(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2854940.png)

![N-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2854941.png)